molecular formula C15H11BrClNO3 B2701553 Methyl 5-bromo-2-(2-chlorobenzamido)benzoate CAS No. 307539-93-1

Methyl 5-bromo-2-(2-chlorobenzamido)benzoate

Cat. No. B2701553
CAS RN: 307539-93-1
M. Wt: 368.61
InChI Key: DXUONYNAXXPUFF-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-2-(2-chlorobenzamido)benzoate” is a chemical compound with the molecular formula C8H6BrClO2 . It has an average mass of 249.489 Da and a monoisotopic mass of 247.923965 Da . This compound is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of “Methyl 5-bromo-2-(2-chlorobenzamido)benzoate” consists of a benzene ring substituted with bromine (Br), chlorine (Cl), and a carboxylate ester group (CO2CH3) . The exact spatial arrangement of these substituents can be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 5-bromo-2-(2-chlorobenzamido)benzoate” include its molecular formula (C8H6BrClO2), average mass (249.489 Da), and monoisotopic mass (247.923965 Da) . Other properties such as solubility, melting point, boiling point, and specific optical rotation would need to be determined experimentally.

Scientific Research Applications

Organic Synthesis and Material Science

  • Photostimulated Reactions for Hydrodehalogenation : Research by Santiago E. Vaillard et al. (2004) highlights the use of aryl and alkyl chlorides and bromides in photostimulated reactions for hydrodehalogenation, leading to the production of reduced products in high yields. This process is pertinent to the synthesis of complex organic molecules and materials, showcasing the utility of compounds like Methyl 5-bromo-2-(2-chlorobenzamido)benzoate in organic chemistry and material science applications (Vaillard, Postigo, & Rossi, 2004).

Pharmacological Research

  • Antiproliferative Activity : A study by Eman H. Youssef et al. (2020) investigated the synthesis of N-alkyl-2-(substitutedbenzamido) benzamides and methyl 2-(2-(substitutedbenzamido)benzamido) alkanoates, focusing on their antiproliferative activity against cancer cell lines. While not directly mentioning Methyl 5-bromo-2-(2-chlorobenzamido)benzoate, this research underscores the importance of structurally related compounds in the development of new cancer therapies, highlighting the relevance of such compounds in pharmacological research (Youssef, El-Moneim, Fathalla, & Nafie, 2020).

Pest Management

  • Environmentally Friendly Fumigants : Research into alternatives for methyl bromide, a potent ozone-depleting substance, has identified methyl benzoate (a related compound to Methyl 5-bromo-2-(2-chlorobenzamido)benzoate) as a potential environmentally friendly fumigant for the control of stored product insects. This research points towards the utility of related compounds in developing safer pest management strategies, aligning with efforts to find sustainable and less harmful alternatives to traditional fumigants (Morrison, Larson, Brabec, & Zhang, 2019).

properties

IUPAC Name

methyl 5-bromo-2-[(2-chlorobenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClNO3/c1-21-15(20)11-8-9(16)6-7-13(11)18-14(19)10-4-2-3-5-12(10)17/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUONYNAXXPUFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-(2-chlorobenzamido)benzoate

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